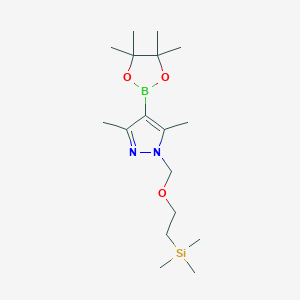

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Description

This compound is a pyrazole derivative bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 4, methyl groups at positions 3 and 5, and a 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the 1-position of the pyrazole ring. The SEM group enhances stability during synthetic procedures, particularly in acidic or nucleophilic environments . The boronate moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key step in pharmaceutical and materials synthesis .

Properties

IUPAC Name |

2-[[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33BN2O3Si/c1-13-15(18-22-16(3,4)17(5,6)23-18)14(2)20(19-13)12-21-10-11-24(7,8)9/h10-12H2,1-9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHURVGQRAMQDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)COCC[Si](C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33BN2O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Structural Features

The compound features a pyrazole core substituted with a dioxaborolane moiety and a trimethylsilyl ether group. This unique structure contributes to its reactivity and potential biological activity.

Medicinal Chemistry

The compound's pyrazole framework is known for its biological activity. Pyrazoles are often explored for their pharmacological properties, including anti-inflammatory and anticancer activities.

Case Study: Antitumor Activity

A study demonstrated that derivatives of pyrazole exhibited significant antitumor effects through the inhibition of tubulin polymerization. The incorporation of the dioxaborolane moiety in similar compounds has been linked to enhanced biological activity against cancer cells .

Synthesis of Novel Compounds

The compound serves as a precursor in synthesizing various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating new drug candidates.

Example: Synthesis of Pyrazolyl Phthalazine Derivatives

Research has shown that 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be used to synthesize substituted pyrazolyl phthalazine derivatives. These compounds have demonstrated promising antibacterial and antifungal activities .

Material Science

The dioxaborolane group enhances the compound's utility in material science applications. It can be utilized in the development of boron-containing polymers and materials with specific electronic properties.

Application: Boron-Based Materials

Research indicates that compounds containing dioxaborolane structures can be integrated into polymer matrices to improve thermal stability and mechanical properties .

Agricultural Chemistry

Due to its biological activity, the compound is also being investigated for potential use as a pesticide or herbicide. The modification of its structure may lead to new agrochemicals with enhanced efficacy.

Insights from Recent Studies

Studies have suggested that pyrazole derivatives can exhibit herbicidal activity against various weed species. The incorporation of the dioxaborolane moiety may enhance this activity by improving the compound's stability in agricultural formulations .

Table 1: Biological Activities of Pyrazole Derivatives

Table 2: Synthesis Pathways

| Starting Material | Reaction Type | Product |

|---|---|---|

| 3,5-Dimethyl-1H-pyrazole | Nucleophilic Substitution | Pyrazolyl Phthalazine Derivative |

| 4-Amino-1H-pyrazole | Condensation | Novel Heterocycles |

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with a halide or triflate to form a new carbon-carbon bond. The trimethylsilyl group can protect reactive sites during synthesis and be removed under mild conditions.

Molecular Targets and Pathways Involved:

Suzuki-Miyaura Cross-Coupling: Involves the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.

Bioconjugation: Targets specific biomolecules for labeling or modification, aiding in biological studies and diagnostics.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

*Calculated based on formula C15H29BN2O3Si.

Key Observations:

- Substituent Influence on Reactivity :

- The SEM group in the target compound provides superior protection for the pyrazole nitrogen compared to methyl or ethyl substituents, reducing undesired side reactions in multi-step syntheses .

- Electron-withdrawing groups (e.g., trifluoromethyl in ) increase boronate stability but may reduce coupling efficiency in Suzuki reactions due to decreased electron density at the boron center.

- Solubility and Lipophilicity :

Stability and Commercial Availability

- Thermal and Hydrolytic Stability :

- Commercial Supply :

- The target compound is available in gram-scale quantities (≥95% purity) from specialty suppliers , whereas simpler analogues (e.g., ) are more widely accessible at lower cost.

Biological Activity

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on various studies and data sources.

- Molecular Formula : C13H23BN2O2

- Molar Mass : 250.14 g/mol

- CAS Number : 1082503-79-4

- Storage Conditions : 2-8°C

The compound is believed to act through inhibition of specific kinases involved in cellular signaling pathways. These pathways are crucial for various biological processes, including cell proliferation and immune responses. The presence of a boron atom in its structure suggests potential interactions with biological molecules that could lead to covalent modifications.

Anticancer Activity

Recent studies have indicated that compounds similar to 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit significant anticancer properties. For instance:

- In vitro studies have shown that related pyrazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

Data suggests that the compound may also possess antimicrobial properties:

- Bacterial Inhibition : Tests indicate effectiveness against several bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes:

- Kinase Inhibition : It shows potential as a dual inhibitor targeting TEC kinases which are implicated in hematological malignancies. The selectivity against other kinases enhances its therapeutic profile.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits TEC kinases |

Case Study: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that modifications at the 4-position significantly enhanced anticancer activity against leukemia cell lines. The study utilized IC50 values to quantify the potency of these compounds:

- IC50 Values : The most potent derivative showed an IC50 value of less than 100 nM against leukemia cells.

Preparation Methods

Synthesis of Pyrazole Boronic Ester Core

The core structure is synthesized via lithiation of 3,5-dimethyl-1H-pyrazole followed by borylation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Key steps include:

SEM Group Introduction

The boronic ester is protected using (2-(trimethylsilyl)ethoxy)methyl chloride (SEMCl) under basic conditions:

Table 1 : SEM Protection Reaction Optimization

Halogenation-Borylation Sequential Approach

Bromination of Pyrazole Precursor

4-Bromo-3,5-dimethyl-1H-pyrazole is synthesized via electrophilic bromination using bromine in acetic acid at 100°C.

Miyaura Borylation

The brominated pyrazole undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂):

SEM Protection Post-Borylation

The boronic ester is protected with SEMCl using NaH in THF at 0°C, achieving 73% yield.

One-Pot Tandem Synthesis

Cyclocondensation and Borylation

A tandem reaction combines pyrazole formation and borylation:

-

Hydrazine Reactant : 3,5-Dimethylpyrazole is synthesized via cyclocondensation of acetylacetone and hydrazine hydrate in water with acetic acid catalyst (90% yield).

-

In Situ Borylation : The pyrazole reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF at -35°C, followed by SEM protection.

Table 2 : One-Pot Method Efficiency

| Step | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Cyclocondensation | H₂O, AcOH, 50°C, 3 h | 90% | >99% | |

| Borylation | THF, -35°C, 2 h | 77% | 99.3% | |

| SEM Protection | DMF, NaH, 0°C → RT, 1 h | 86% | 98% |

Challenges and Optimizations

Regioselectivity Control

Solvent and Temperature Effects

-

THF vs. DMF : THF enhances lithiation efficiency but requires cryogenic conditions, while DMF simplifies SEM protection at ambient temperatures.

-

Side Reactions : Prolonged heating above 50°C induces deboronation; optimal temperatures are ≤25°C.

Scalability and Industrial Relevance

Large-Scale Synthesis

Q & A

Q. 1.1. What are the optimal conditions for synthesizing this pyrazole-boronate compound to maximize yield?

The synthesis of this compound requires careful optimization of reaction parameters. For pyrazole derivatives, refluxing in aprotic solvents like DMSO (dimethyl sulfoxide) under inert atmospheres (e.g., nitrogen) is critical to prevent boronate ester hydrolysis . Evidence from analogous compounds suggests that reflux durations of 12–18 hours in DMSO, followed by reduced-pressure distillation and recrystallization in ethanol-water mixtures, yield moderate to high purity (65–85%) . Key parameters include stoichiometric control of reagents (e.g., dioxaborolane precursors) and temperature gradients to minimize side reactions.

Q. 1.2. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization should involve multi-modal spectroscopic analysis:

- NMR : ¹H/¹³C NMR to verify methyl groups (δ 0.1–1.5 ppm for trimethylsilyl) and boronate ester peaks (δ 1.3 ppm for tetramethyl groups) .

- FTIR : Confirm the presence of B-O bonds (1350–1310 cm⁻¹) and SEM (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting groups (Si-O-C stretch at 1100–1000 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., expected m/z for C₁₈H₂₂BF₃N₂O₂: 366.19 g/mol) .

Q. 1.3. What purification methods are effective for removing unreacted intermediates?

Column chromatography using silica gel (hexane/ethyl acetate gradients) is standard for isolating boronate-containing pyrazoles . For hygroscopic intermediates, cold filtration (0–4°C) minimizes decomposition, as seen in compounds with SEM-protected pyrazoles . Recrystallization in ethanol-water mixtures (1:1 v/v) further enhances purity .

Advanced Research Questions

Q. 2.1. How does the boronate ester moiety influence Suzuki-Miyaura cross-coupling efficiency in this compound?

The tetramethyl dioxaborolane group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enhances stability during cross-coupling by reducing boronic acid hydrolysis. However, steric hindrance from methyl groups may slow transmetallation. Comparative studies with phenylboronic acid derivatives suggest optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and base systems (e.g., K₂CO₃ in THF/H₂O) to improve coupling yields . Kinetic studies under varying pH (6–8) are recommended to assess boronate activation .

Q. 2.2. What strategies mitigate SEM group deprotection during prolonged storage?

The SEM group (1-((2-(trimethylsilyl)ethoxy)methyl)) is susceptible to acidic hydrolysis. Storage at –20°C in anhydrous solvents (e.g., DCM or THF) with molecular sieves prevents premature deprotection . For long-term stability, lyophilization under inert atmospheres is advised. TLC monitoring (silica, hexane/EtOAc) can detect degradation products (e.g., free pyrazole NH peaks in NMR) .

Q. 2.3. How can computational modeling predict biological interactions of this compound?

Molecular docking studies (e.g., AutoDock Vina) using target enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) can predict binding affinities. Focus on the pyrazole ring’s electrostatic interactions and the boronate’s hydrogen-bonding potential . MD simulations (GROMACS) in aqueous environments assess stability of the SEM group under physiological conditions .

Q. 2.4. What experimental designs address contradictions in reactivity data between this compound and its analogs?

Contradictions (e.g., variable Suzuki coupling yields) may arise from steric effects or solvent polarity. Design a fractional factorial experiment to test variables:

- Factors : Catalyst loading (0.5–5 mol%), solvent polarity (THF vs. DMF), temperature (25–80°C).

- Response : Yield and byproduct formation (HPLC analysis) .

Pair this with DFT calculations (Gaussian 16) to model transition states and identify rate-limiting steps .

Methodological Guidance

Q. 3.1. How to design a kinetic study for SEM deprotection in acidic environments?

Q. 3.2. What protocols ensure reproducibility in biological activity assays?

- Cell-Based Assays : Use standardized cell lines (e.g., HeLa for cytotoxicity) with positive controls (e.g., doxorubicin). Pre-treat compounds with BSA to assess protein binding .

- Dose-Response : Test 0.1–100 μM concentrations in triplicate. Include SEM-protected analogs to isolate boronate-specific effects .

Q. 3.3. How to validate the compound’s stability under catalytic conditions?

- In Situ Monitoring : Use ReactIR to track boronate ester degradation (B-O peak intensity) during reactions .

- Post-Reaction Analysis : LC-MS to quantify unreacted starting material and hydrolyzed byproducts .

Notes on Theoretical Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.